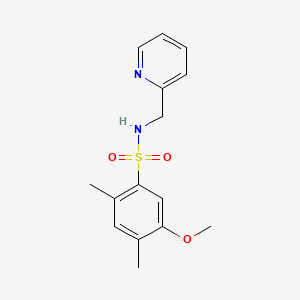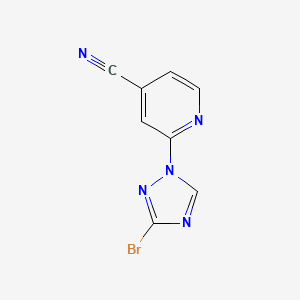
2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile is a heterocyclic compound that contains both a triazole and a pyridine ring
Mechanism of Action
Target of Action
2-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile primarily targets enzymes involved in cellular signaling pathways, particularly those with kinase activity. These enzymes play crucial roles in regulating cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can modulate various cellular processes, making it a potential candidate for therapeutic applications in cancer and other proliferative diseases .
Mode of Action
The compound interacts with its target enzymes by binding to the active site, thereby inhibiting their activity. This binding prevents the phosphorylation of downstream substrates, which is essential for the propagation of signaling cascades. The inhibition of kinase activity leads to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival .
Biochemical Pathways
The primary biochemical pathways affected by this compound include the MAPK/ERK and PI3K/AKT pathways. These pathways are critical for cell cycle progression and survival. Inhibition of these pathways results in cell cycle arrest and induction of apoptosis, thereby reducing the proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and exhibits good bioavailability. It is distributed widely in the body, with a preference for tissues with high kinase activity. The compound is metabolized primarily in the liver through cytochrome P450 enzymes and is excreted via the kidneys .
Result of Action
At the molecular level, the inhibition of kinase activity leads to decreased phosphorylation of key signaling proteins. This results in the downregulation of pro-survival and proliferative signals, inducing apoptosis and cell cycle arrest. At the cellular level, these effects translate to reduced tumor growth and potential tumor regression in cancer models .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other biochemical entities. The compound is stable under physiological pH and temperature but may degrade under extreme conditions. Additionally, the presence of other drugs or metabolic inhibitors can affect its bioavailability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile typically involves the reaction of 3-bromo-1H-1,2,4-triazole with 4-cyanopyridine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the triazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coordination chemistry: The nitrogen atoms in the triazole and pyridine rings can coordinate with metal ions to form complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine-substituted triazole derivative.
Scientific Research Applications
2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials science: The compound can be used in the development of new materials with unique electronic or optical properties.
Coordination chemistry: It serves as a ligand for the formation of metal complexes, which can be studied for their catalytic or magnetic properties.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1H-1,2,4-triazole: A simpler triazole derivative used in similar applications.
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pyridine: A related compound with additional bromine atoms, which may exhibit different reactivity and properties.
2,6-bis(1,2,3-triazol-4-yl)pyridine:
Uniqueness
2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile is unique due to the presence of both a triazole and a pyridine ring, which allows for versatile reactivity and the formation of diverse derivatives. Its ability to coordinate with metal ions and participate in various chemical reactions makes it a valuable compound in multiple research fields.
Properties
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN5/c9-8-12-5-14(13-8)7-3-6(4-10)1-2-11-7/h1-3,5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYHIXFDOIOXON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)N2C=NC(=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
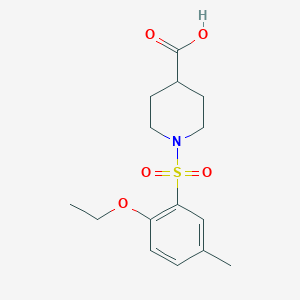
amine](/img/structure/B603099.png)
amine](/img/structure/B603100.png)
amine](/img/structure/B603101.png)
amine](/img/structure/B603102.png)
![{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(2-hydroxypropyl)amine](/img/structure/B603104.png)
amine](/img/structure/B603108.png)
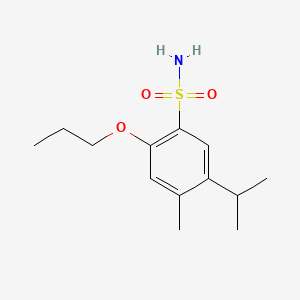
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B603111.png)
amine](/img/structure/B603112.png)
amine](/img/structure/B603113.png)
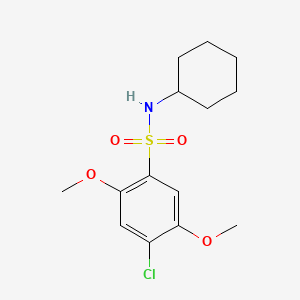
amine](/img/structure/B603116.png)
